molecular formula C11H10N4OS B2723485 4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 380674-66-8

4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2723485
CAS No.: 380674-66-8
M. Wt: 246.29
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Description

4-Ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one ( 380674-66-8) is a synthetically versatile small molecule with a molecular formula of C11H10N4OS and a molecular weight of 246.29 g/mol . This compound belongs to the triazoloquinazoline chemical class, which is recognized in scientific literature for its significant pharmacological potential. The structure features a thioamide group, which exhibits interesting tautomeric equilibrium between thiol and thione forms and demonstrates regioselective reactivity with various electrophiles, making it a valuable building block for further chemical derivatization . Triazoloquinazoline derivatives are investigated as a promising class of H1-antihistaminic agents. Research indicates that structurally related compounds demonstrate potent in vivo antihistaminic activity by protecting animals from histamine-induced bronchospasm, with some members of this class showing higher potency and significantly reduced sedative effects compared to standard treatments . Furthermore, this chemical scaffold is explored for its effects on the cardiovascular system, with some derivatives exhibiting potential hypotensive activity and the ability to modulate heart rate, positioning them as candidates for the development of new adrenoblockers or cardiac stimulants . This product is intended for research purposes as a key intermediate or building block in drug discovery and medicinal chemistry programs. It is supplied with a minimum purity of 95% and is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-2-14-9(16)7-5-3-4-6-8(7)15-10(14)12-13-11(15)17/h3-6H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGHJDLASPDNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-3-ethylquinazolin-4(3H)-one with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazoloquinazolines, and various substituted derivatives. These products can exhibit different biological activities and are often explored for their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one. Notable findings include:

  • Antibacterial Effects : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections .
  • Antifungal Properties : It has also been tested for antifungal activity against species such as Candida albicans, demonstrating moderate efficacy .

Anticancer Potential

Research has indicated that triazoloquinazolinones exhibit cytotoxic effects against cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest potential applications in cancer therapy .

Study 1: Antimicrobial Evaluation

A recent study investigated the antibacterial and antifungal activities of synthesized derivatives of triazoloquinazolinones. The results showed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) against Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of triazoloquinazolinone derivatives. Compounds were screened against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundAntibacterial ActivityAntifungal ActivityAnticancer Activity
4-Ethyl-1-sulfanyl-4H,5H-triazolo[4,3-a]-quinazolin-5-oneModerateModeratePromising
Related Triazolo CompoundsVariableVariableModerate

Mechanism of Action

The mechanism of action of 4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone acetyltransferase PCAF, which plays a role in gene expression regulation. By binding to the active site of these enzymes, the compound can modulate their activity and exert its biological effects .

Comparison with Similar Compounds

Physical and Pharmacokinetic Properties

Physical properties vary significantly with substituents:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~308.37 (estimated) Not reported Moderate lipophilicity
4-(4-Methoxyphenyl)-1-sulfanyl derivative 324.36 Not reported Low aqueous solubility
1-Allylsulfanyl-4-methyl derivative ~273.34 110–111 Lipid-soluble
4-(3-Ethylphenyl)-1-methyl derivative ~319.39 Not reported High lipophilicity

Key Observations:

  • Sulfanyl derivatives generally exhibit lower aqueous solubility, necessitating formulation optimization .

Structure-Activity Relationship (SAR) Insights

  • Position 4 : Aryl groups (e.g., 4-chlorophenyl) enhance H1-antihistaminic activity by interacting with hydrophobic receptor pockets. Aliphatic substituents (ethyl) may reduce potency but improve metabolic stability .
  • Position 1 : Sulfanyl groups enable regioselective modifications but may reduce antimicrobial efficacy compared to amide-linked chains . Methyl or benzyl groups here optimize H1 receptor binding .

Biological Activity

4-Ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C8H10N10OS
Molecular Weight 294.30 g/mol
IUPAC Name 4-[4-ethyl-5-(2H-tetrazol-5-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine
InChI Key IWJSFMHOSDXFIL-UHFFFAOYSA-N

This compound is characterized by the presence of multiple nitrogen and sulfur atoms which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors such as hydrazine derivatives and sulfur-containing compounds. Advanced techniques such as high-throughput screening and continuous flow reactors are employed to optimize yields and purity during industrial production .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, modifications in the triazole structure have been linked to enhanced antimicrobial potency .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies suggest that triazole derivatives can inhibit cancer cell proliferation by interfering with specific molecular pathways involved in cell growth and apoptosis. The presence of the triazole ring is critical for binding to target proteins associated with cancer progression .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes that play crucial roles in disease mechanisms. The mechanism of action may involve the compound's ability to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to therapeutic effects in conditions such as inflammation and cancer .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.25 mg/mL. This underscores the potential for developing new antibiotics based on the triazole scaffold .
  • Anticancer Research : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings support further exploration into their use as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for 4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of precursor hydrazines or thioureas. For example, refluxing 1-chloromethyl derivatives with amines (e.g., pyrrolidine) in dioxane in the presence of anhydrous potassium carbonate for 39 hours yields triazoloquinazolinone derivatives . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency.
  • Catalyst use : K₂CO₃ aids in deprotonation and accelerates nucleophilic substitution.
  • Purification : Recrystallization from ethanol/benzene (50:50) improves purity .
  • Oxidation control : For sulfanyl derivatives, controlled oxidation with H₂O₂ in acetic acid avoids over-oxidation to sulfones .

Advanced: How can reaction mechanisms for triazoloquinazolinone sulfanyl group transformations be elucidated?

Methodological Answer:
Mechanistic studies require a combination of experimental and computational approaches:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • DFT calculations : Map potential energy surfaces for sulfanyl oxidation or substitution pathways. For instance, H₂O₂-mediated oxidation proceeds via a sulfoxide intermediate .
  • Spectroscopic monitoring : Use in-situ IR or NMR to detect transient intermediates (e.g., sulfenic acids) .
  • Isotopic labeling : Track sulfur migration using ³⁴S-labeled substrates .

Advanced: How should researchers resolve contradictions in reported bioactivity data for triazoloquinazolinone derivatives?

Methodological Answer:
Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., planar triazoloquinazoline systems ) and HRMS.
  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for anti-proliferative activity) and control compounds .
  • Substituent-effect analysis : Compare bioactivity across derivatives with systematic substituent changes (e.g., ethyl vs. cycloheptyl groups) to identify pharmacophores .
  • Meta-analysis : Pool data from multiple studies to assess statistical significance of trends .

Basic: What techniques are critical for structural characterization of triazoloquinazolinone derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., planar fused-ring systems with N–H⋯O hydrogen bonds ).
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers; ¹H-¹⁵N HMBC confirms triazole connectivity .
  • Mass spectrometry : HRMS validates molecular formulas (e.g., [M+H]+ for C₁₀H₈N₄O₃S ).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for handling sulfanyl derivatives .

Advanced: How can computational methods improve the design of triazoloquinazolinone-based inhibitors?

Methodological Answer:

  • Quantum chemical modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and predict reactivity sites .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations .
  • Reaction path searching : Apply GRRM or AFIR methods to explore alternative synthesis pathways .
  • Machine learning : Train models on bioactivity datasets to prioritize high-potential analogs .

Advanced: What experimental protocols mitigate instability of sulfanyl groups in triazoloquinazolinones under acidic/basic conditions?

Methodological Answer:

  • pH-controlled synthesis : Avoid prolonged exposure to strong acids/bases; use buffered conditions (pH 6–8) during cyclization .
  • Protecting groups : Temporarily mask sulfanyl groups with trityl or acetyl during reactive steps .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
  • Alternative substituents : Replace sulfanyl with sulfonyl or methylthio groups for enhanced stability .

Basic: What purification strategies are effective for isolating triazoloquinazolinone derivatives?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethanol/benzene for high-purity crystals .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar derivatives .
  • Centrifugal partition chromatography (CPC) : Separate closely related analogs using biphasic solvent systems .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water for analytical purity .

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